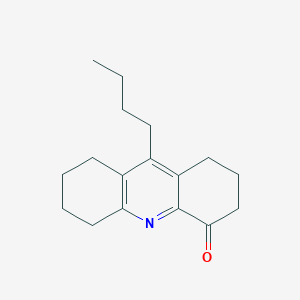
9-Butyl-2,3,5,6,7,8-hexahydro-4(1H)-acridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one: is an organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a butyl group attached to the nitrogen atom of the acridine ring system, which is partially hydrogenated, making it a hexahydroacridine derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acridine or its derivatives.
Hydrogenation: The acridine ring system is partially hydrogenated to form the hexahydroacridine core. This step is usually carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Butylation: The butyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the partially hydrogenated acridine with butyl halides (e.g., butyl bromide) in the presence of a base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of 9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: Further reduction can lead to fully hydrogenated acridine derivatives.
Substitution: The butyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides (e.g., butyl bromide) in the presence of bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Acridone derivatives.
Reduction: Fully hydrogenated acridine derivatives.
Substitution: Various alkyl or functional group-substituted acridine derivatives.
Applications De Recherche Scientifique
9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The butyl group and the partially hydrogenated acridine core contribute to its binding affinity and selectivity. The compound may inhibit or modulate the activity of target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Butylacridine: Lacks the hydrogenation of the acridine ring.
2,3,5,6,7,8-Hexahydroacridin-4(1H)-one: Lacks the butyl group.
9-Butyl-2,3,5,6,7,8-tetrahydroacridin-4(1H)-one: Partially hydrogenated with fewer hydrogen atoms.
Uniqueness
9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one is unique due to its specific combination of a butyl group and a partially hydrogenated acridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
99922-92-6 |
|---|---|
Formule moléculaire |
C17H23NO |
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
9-butyl-2,3,5,6,7,8-hexahydro-1H-acridin-4-one |
InChI |
InChI=1S/C17H23NO/c1-2-3-7-12-13-8-4-5-10-15(13)18-17-14(12)9-6-11-16(17)19/h2-11H2,1H3 |
Clé InChI |
QBPDEDBUTGNVEL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C2CCCC(=O)C2=NC3=C1CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B12905148.png)
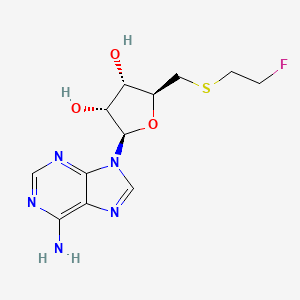
![4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12905163.png)
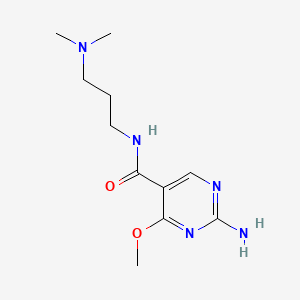
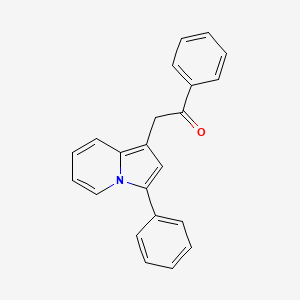
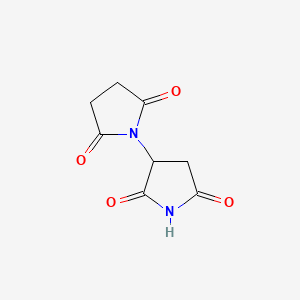
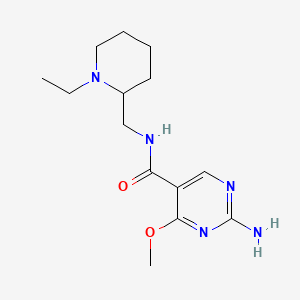
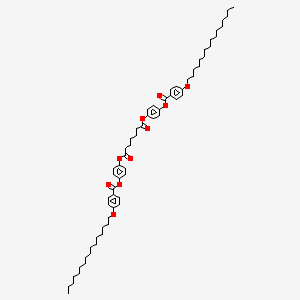

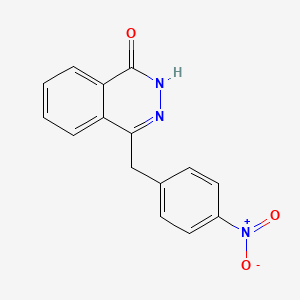

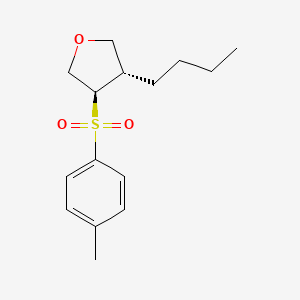
![1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12905213.png)
